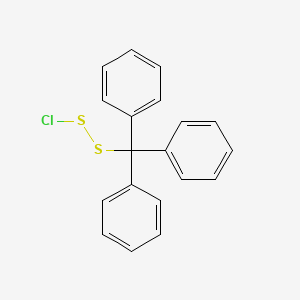
Chlorotriphenylmethyl disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorotriphenylmethyl disulfide is an organosulfur compound characterized by the presence of a trityl group (triphenylmethyl) attached to a sulfanyl group, which is further bonded to a thiohypochlorite moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tritylsulfanyl thiohypochlorite typically involves the reaction of trityl chloride with sodium thiohypochlorite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
Ph3CCl+NaOSCl→Ph3CSOSCl+NaCl
Industrial Production Methods
Industrial production of tritylsulfanyl thiohypochlorite may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Chlorotriphenylmethyl disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tritylsulfanyl sulfonyl chloride.
Reduction: Reduction reactions can convert it into tritylsulfanyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiohypochlorite moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with tritylsulfanyl thiohypochlorite under mild conditions.
Major Products Formed
Oxidation: Tritylsulfanyl sulfonyl chloride.
Reduction: Tritylsulfanyl sulfide.
Substitution: Various tritylsulfanyl derivatives depending on the nucleophile used.
科学的研究の応用
Chlorotriphenylmethyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing tritylsulfanyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tritylsulfanyl thiohypochlorite involves its interaction with nucleophilic sites in target molecules. The trityl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The thiohypochlorite moiety can undergo redox reactions, making it a versatile reagent in various chemical processes.
類似化合物との比較
Similar Compounds
Trityl chloride: Used as a precursor in the synthesis of tritylsulfanyl thiohypochlorite.
Tritylsulfanyl sulfonyl chloride: An oxidation product of tritylsulfanyl thiohypochlorite.
Tritylsulfanyl sulfide: A reduction product of tritylsulfanyl thiohypochlorite.
Uniqueness
Chlorotriphenylmethyl disulfide is unique due to its combination of a trityl group and a thiohypochlorite moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
特性
分子式 |
C19H15ClS2 |
|---|---|
分子量 |
342.9 g/mol |
IUPAC名 |
tritylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C19H15ClS2/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChIキー |
MWWBLWUGRKHNCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















